molecular formula C6H13NO2 B13287652 2-(Aminomethyl)-2-methylbutanoic acid

2-(Aminomethyl)-2-methylbutanoic acid

Cat. No.: B13287652
M. Wt: 131.17 g/mol
InChI Key: OREBQAKMYKXFHS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylbutanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an aminomethyl group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a primary amine with a suitable alkyl halide, followed by hydrolysis to yield the desired amino acid . Another method includes the reduction of nitriles or imines using hydrogenation or metal-hydride reduction techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-2-methylbutanoic acid include other amino acids and their derivatives, such as:

Uniqueness

What sets this compound apart is its unique aminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other amino acids .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(aminomethyl)-2-methylbutanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-6(2,4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)

InChI Key

OREBQAKMYKXFHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)O

Origin of Product

United States

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